Cyclohexanepentanoic acid

Übersicht

Beschreibung

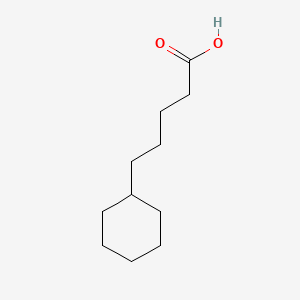

Cyclohexanepentanoic acid, also known as 5-Cyclohexylvaleric acid, is an organic compound with the molecular formula C11H20O2. It is a carboxylic acid that features a cyclohexane ring attached to a pentanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclohexanepentanoic acid can be synthesized through several methods:

Oxidation of Cyclohexylpentanol: This method involves the oxidation of cyclohexylpentanol using oxidizing agents such as potassium permanganate or chromium trioxide.

Grignard Reaction: Another method involves the reaction of cyclohexylmagnesium bromide with carbon dioxide, followed by acidification to yield this compound.

Hydrolysis of Nitriles: Cyclohexylpentanenitrile can be hydrolyzed under acidic or basic conditions to produce this compound.

Industrial Production Methods

In industrial settings, this compound is typically produced through the oxidation of cyclohexylpentanol due to its efficiency and cost-effectiveness. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexanepentanoic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to produce cyclohexanepentanone.

Reduction: Reduction of this compound can yield cyclohexylpentanol.

Substitution: The carboxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Thionyl chloride for converting the carboxyl group to an acyl chloride, followed by reaction with nucleophiles.

Major Products

Cyclohexanepentanone: Formed through oxidation.

Cyclohexylpentanol: Formed through reduction.

Cyclohexylpentanoyl chloride: Formed through substitution with thionyl chloride.

Wissenschaftliche Forschungsanwendungen

Adsorption Studies

Cyclohexanepentanoic acid has been investigated for its adsorption properties on mineral surfaces, particularly in the context of oil recovery and environmental remediation.

- Experimental Findings : Research indicates that CHPA exhibits notable adsorption characteristics when interacting with calcite surfaces. In experiments, the adsorption kinetics of CHPA were evaluated alongside stearic acid, revealing that both compounds reached equilibrium after approximately 336 hours. The adsorption process followed a pseudo-second-order model, suggesting that intra-particle diffusion plays a crucial role in the adsorption mechanism .

- Kinetic Parameters : The study provided kinetic parameters for CHPA, detailing the influence of temperature on adsorption rates. For instance, at 298 K, the adsorption capacity increased significantly with temperature, highlighting the compound's potential for application in temperature-sensitive environments .

| Temperature (K) | Adsorption Capacity (mg/g) | Kinetic Rate Constant (K1) |

|---|---|---|

| 298 | 232 | 0.203 |

| 313 | 402 | 0.263 |

| 333 | 482 | 0.204 |

Enhanced Oil Recovery (EOR)

CHPA has been utilized in studies focused on enhanced oil recovery techniques due to its surfactant properties.

- Mixed-Wet Conditions : In laboratory investigations, a solution containing 1.5 wt.% this compound in n-decane was used to establish mixed-wet conditions. This setup is critical for understanding how surfactants can alter wettability and improve oil recovery from fractured carbonate reservoirs .

- Mechanisms of Action : The presence of CHPA contributes to altering interfacial tensions between oil and water phases, promoting better oil mobilization during extraction processes. This characteristic is particularly valuable in fields where traditional recovery methods are insufficient .

Chemical Synthesis and Analysis

CHPA has been explored for its role in chemical synthesis and analytical chemistry.

- Derivatization Studies : The compound has shown promise in mass spectrometric analyses as a derivatizing agent for various organic acids. Its steric properties allow for effective reactions that enhance detection limits in complex mixtures .

- Applications in Environmental Chemistry : CHPA is also being studied for its ability to form derivatives with other organic compounds, which can be beneficial in environmental monitoring and pollution control efforts. Its unique structure aids in developing selective reagents that can identify naphthenic acids and other related compounds in petroleum fractions .

Case Study 1: Adsorption Kinetics of this compound

A study conducted by Sarlak et al. evaluated the adsorption kinetics of CHPA on marble grains under varying temperatures and concentrations. The findings indicated that:

- Adsorption increased significantly over time, reaching near-equilibrium after 336 hours.

- The temperature played a pivotal role in enhancing adsorption capacity, with the most substantial increases observed between 298 K and 313 K.

Case Study 2: Surfactant EOR Mechanisms

In another study focusing on EOR techniques, researchers examined the effect of CHPA on oil recovery from mixed-wet reservoirs. Key insights included:

- The effectiveness of CHPA as a surfactant improved oil recovery rates significantly compared to traditional methods.

- The study highlighted the importance of understanding wettability alterations induced by surfactants like CHPA to optimize extraction processes.

Wirkmechanismus

The mechanism of action of cyclohexanepentanoic acid involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: It can inhibit enzymes involved in fatty acid metabolism by binding to their active sites.

Membrane Interaction: The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability.

Signal Transduction: It may modulate signal transduction pathways by interacting with membrane receptors and intracellular signaling molecules.

Vergleich Mit ähnlichen Verbindungen

Cyclohexanepentanoic acid can be compared with other similar compounds, such as:

Cyclohexanebutyric acid: Similar structure but with a shorter carbon chain.

Cyclohexaneacetic acid: Contains a cyclohexane ring attached to an acetic acid chain.

Cyclohexanecarboxylic acid: Features a cyclohexane ring directly attached to a carboxyl group.

Uniqueness

This compound is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This makes it suitable for specific applications in polymer production and wettability studies.

Biologische Aktivität

Cyclohexanepentanoic acid, also known as 5-cyclohexylvaleric acid, is a cyclic carboxylic acid with the chemical formula . This compound has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, incorporating data tables, case studies, and detailed research findings.

This compound is characterized by its:

- Molecular Weight : 184.28 g/mol

- Density : 0.96 g/mL at 25 °C

- Melting Point : 16-17 °C

- Boiling Point : 126-127 °C at 0.5 mmHg

- Functional Group : Carboxylic acid

These properties influence its solubility and reactivity, impacting its biological interactions.

- Adsorption Properties : Recent studies have shown that this compound exhibits significant adsorption characteristics when interacting with various substrates. For instance, it has been observed to alter the wettability of surfaces, transitioning from water-wet to oil-wet conditions, which is critical in applications such as enhanced oil recovery and environmental remediation .

- Toxicological Effects : The compound has been implicated in studies examining xenobiotic interactions in biological systems. It has been shown to react with proteins and potentially induce autoimmune responses, similar to other organic acids . This suggests that this compound may have both beneficial and adverse effects depending on the context of exposure.

- Influence on Microbial Activity : this compound serves as a substrate for certain bacteria, notably Pseudomonas oleovorans, which can utilize it for polymer production containing cyclohexyl units . This highlights its potential role in biotechnological applications.

Study on Adsorption Kinetics

A study investigated the adsorption kinetics of this compound on crushed marble under varying temperatures (298 K, 313 K, and 333 K). The findings are summarized in Table 1 below:

| Temperature (K) | Initial Concentration (mg/L) | Adsorption Rate (K1) | Equilibrium Concentration (Ce) |

|---|---|---|---|

| 298 | 230 | 0.272 | 402 |

| 313 | 232 | 0.203 | 482 |

| 333 | 404 | 0.218 | 550 |

The results indicated that higher temperatures increased the adsorption capacity, suggesting enhanced molecular interactions at elevated temperatures .

Toxicity Assessment

In a toxicological assessment involving primary biliary cirrhosis (PBC), this compound was studied for its ability to modify protein structures, potentially leading to autoimmune responses. The study highlighted that certain metabolites derived from this compound could mimic endogenous proteins, eliciting immune reactions .

Eigenschaften

IUPAC Name |

5-cyclohexylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h10H,1-9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUHUYBRWUUAJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208296 | |

| Record name | Cyclohexanepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5962-88-9 | |

| Record name | Cyclohexanepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5962-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanepentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005962889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanevaleric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanepentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the adsorption capacity of carbon xerogel for cyclohexanepentanoic acid compared to other naphthenic acids, and what factors influence this?

A2: Studies show that mesoporous carbon xerogel (CX) exhibits varying adsorption capacities for different naphthenic acids. [] While CX showed a high adsorption capacity for 5-phenylvaleric acid (87 mg/g) due to π–π interactions, its capacity for this compound was lower (61 mg/g). [] This suggests that the presence of an aromatic ring in the naphthenic acid structure enhances adsorption onto CX. The adsorption mechanism for all tested naphthenic acids, including this compound, primarily involved physisorption, with pore diffusion identified as the rate-limiting step. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.